2-{8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}-N-(propan-2-yl)acetamide
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Overview
Description
2-{8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}-N-(propan-2-yl)acetamide is a complex heterocyclic compound. It features a unique combination of oxadiazole, triazole, and pyridine rings, making it a subject of interest in medicinal chemistry and pharmaceutical research. The presence of a fluorophenyl group further enhances its potential biological activities.
Mechanism of Action
Target of action
Compounds containing the 1,2,4-triazole and oxadiazole moieties are known to interact with a variety of enzymes and receptors in biological systems . They show versatile biological activities and are present as a central structural component in a number of drug classes .
Mode of action
The exact mode of action would depend on the specific targets of the compound. Generally, these compounds are capable of forming specific interactions with different target receptors due to their hydrogen bond accepting and donating characteristics .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. Compounds containing the 1,2,4-triazole and oxadiazole moieties have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of the compound would depend on its specific chemical structure. In silico pharmacokinetic and molecular modeling studies have been used to predict these properties for related compounds .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For related compounds, these effects can include inhibition of enzyme activity, disruption of cell signaling pathways, and induction of cell death in the case of anticancer activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}-N-(propan-2-yl)acetamide typically involves multi-step reactions The process begins with the formation of the oxadiazole ring, followed by the construction of the triazole and pyridine ringsCommon reagents used in these reactions include hydrazine, acetic anhydride, and various catalysts to facilitate ring formation and substitution reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxadiazole or triazole rings.
Substitution: Halogenation or alkylation reactions can introduce new substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or halogen groups .
Scientific Research Applications
2-{8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}-N-(propan-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Known for their diverse pharmacological activities, including anticancer and antimicrobial properties.
Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones: Potential antimicrobial agents with a similar triazole-pyridine core.
Uniqueness
2-{8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}-N-(propan-2-yl)acetamide stands out due to the presence of the oxadiazole ring and the fluorophenyl group, which can enhance its biological activity and specificity compared to other similar compounds .
Properties
IUPAC Name |
2-[8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN6O3/c1-11(2)21-15(27)10-26-19(28)25-8-4-7-14(17(25)23-26)18-22-16(24-29-18)12-5-3-6-13(20)9-12/h3-9,11H,10H2,1-2H3,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMAPBJVZWNCOCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C(=O)N2C=CC=C(C2=N1)C3=NC(=NO3)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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